Superior Myocardial Iron Clearance: Deferiprone Achieves 62% Higher Cardiac T2* Values Than Deferasirox
In a direct head-to-head comparison of 155 thalassemia major patients receiving monotherapy for >1 year, deferiprone-treated patients demonstrated significantly higher global heart T2* values (34 ± 11 ms) compared to deferasirox (21 ± 12 ms) and deferoxamine (27 ± 11 ms) groups (P = 0.0001) [1]. This translates to a 62% relative improvement in cardiac iron clearance over deferasirox. Deferiprone and deferoxamine groups also showed higher left ventricular ejection fractions versus deferasirox (P = 0.010), indicating superior preservation of cardiac function [1].
| Evidence Dimension | Myocardial iron burden (Global heart T2* value) |
|---|---|
| Target Compound Data | 34 ± 11 ms (n=42) |
| Comparator Or Baseline | Deferasirox: 21 ± 12 ms (n=24); Deferoxamine: 27 ± 11 ms (n=89) |
| Quantified Difference | Deferiprone vs. Deferasirox: +13 ms (62% higher); Deferiprone vs. Deferoxamine: +7 ms (26% higher); P=0.0001 |
| Conditions | Thalassemia major patients on monotherapy >1 year; myocardial iron measured by T2* multislice multiecho MRI technique |
Why This Matters
Myocardial iron overload is the leading cause of mortality in transfusional iron overload; deferiprone's superior cardiac iron clearance directly addresses this critical clinical need, making it the chelator of choice for patients with or at risk for cardiac iron accumulation.
- [1] Pepe A, Meloni A, Capra M, et al. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging. Haematologica. 2011;96(1):41-47. View Source
